Fercomin

Beschreibung

Fercomin, chemically identified as Ferruginol (C₂₀H₂₆O), is a diterpene phenolic compound predominantly isolated from plants of the Cupressaceae family, such as Sequoia sempervirens and Juniperus species . Its structure features a fused tricyclic abietane skeleton with a hydroxyl group at C12, contributing to its antioxidant and antimicrobial properties.

Eigenschaften

CAS-Nummer |

104758-20-5 |

|---|---|

Molekularformel |

C23H30O5 |

Molekulargewicht |

386.5 g/mol |

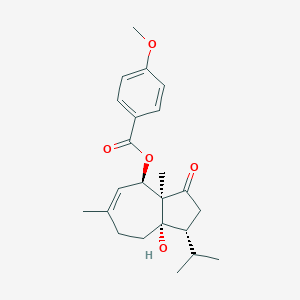

IUPAC-Name |

[(1R,3aR,4R,8aS)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] 4-methoxybenzoate |

InChI |

InChI=1S/C23H30O5/c1-14(2)18-13-19(24)22(4)20(12-15(3)10-11-23(18,22)26)28-21(25)16-6-8-17(27-5)9-7-16/h6-9,12,14,18,20,26H,10-11,13H2,1-5H3/t18-,20-,22-,23+/m1/s1 |

InChI-Schlüssel |

UJYSKNUHBUUKAD-URHOCTSQSA-N |

SMILES |

CC1=CC(C2(C(=O)CC(C2(CC1)O)C(C)C)C)OC(=O)C3=CC=C(C=C3)OC |

Isomerische SMILES |

CC1=C[C@H]([C@]2(C(=O)C[C@@H]([C@]2(CC1)O)C(C)C)C)OC(=O)C3=CC=C(C=C3)OC |

Kanonische SMILES |

CC1=CC(C2(C(=O)CC(C2(CC1)O)C(C)C)C)OC(=O)C3=CC=C(C=C3)OC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Taxodione and Sugiol

Ferruginol belongs to the abietane diterpene class. Two structurally related compounds are Taxodione (C₂₀H₂₄O₃) and Sugiol (C₂₀H₂₆O₂), which share the abietane backbone but differ in functional groups (Table 1).

| Property | Ferruginol | Taxodione | Sugiol |

|---|---|---|---|

| Molecular Formula | C₂₀H₂₆O | C₂₀H₂₄O₃ | C₂₀H₂₆O₂ |

| Molecular Weight | 282.42 g/mol | 312.40 g/mol | 298.42 g/mol |

| Key Functional Groups | C12 hydroxyl | C7 ketone, C14 methyl | C11 hydroxyl, C7 ketone |

| Bioactivity | Anticancer, Antioxidant | Antiparasitic | Anti-inflammatory |

| Source | Cupressaceae | Taxodium distichum | Salvia species |

Key Differences :

Functional Analogues: Curcumin and EF24

Ferruginol shares functional similarities with polyphenolic antioxidants like Curcumin (C₂₁H₂₀O₆) and its synthetic analog EF24 (C₁₉H₁₅F₃N₂O₂), particularly in free-radical scavenging and anticancer mechanisms (Table 2).

| Property | Ferruginol | Curcumin | EF24 |

|---|---|---|---|

| Molecular Formula | C₂₀H₂₆O | C₂₁H₂₀O₆ | C₁₉H₁₅F₃N₂O₂ |

| Molecular Weight | 282.42 g/mol | 368.38 g/mol | 364.33 g/mol |

| Mechanism | ROS scavenging, Apoptosis induction | Nrf2 activation, Metal chelation | NF-κB inhibition |

| Bioavailability | Low (lipophilic) | Very low (rapid metabolism) | Moderate (enhanced stability) |

| Clinical Applications | Neuroprotection | Colorectal cancer | Ovarian cancer |

Key Insights :

- Curcumin exhibits superior metal-chelating properties but suffers from poor bioavailability due to rapid glucuronidation .

- EF24, a fluorinated curcumin analog, demonstrates enhanced stability and specificity in targeting interleukin-18 pathways, outperforming both Ferruginol and curcumin in vitro cytotoxicity .

Pharmacokinetic and Stability Comparisons

- Solubility: Ferruginol’s lipophilicity limits its aqueous solubility, whereas curcumin’s solubility is pH-dependent .

- Stability: Ferruginol is stable under acidic conditions, while curcumin degrades in the presence of metal ions like Cu²⁺ . EF24’s fluorinated structure resists metabolic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.